

Application Notes & Protocols:

Spectrophotometric Determination of Calcium Using Methylthymol Blue

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Compound of Interest

Compound Name: Methylthymol blue

Cat. No.: B157195

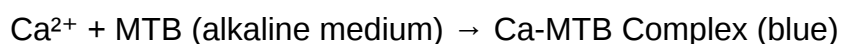
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of calcium in biological fluids using the **Methylthymol Blue** colorimetric method. This assay is based on the formation of a colored complex between calcium ions and **Methylthymol Blue** in an alkaline environment, which can be quantified by measuring the absorbance at a specific wavelength.

Principle of the Method

In an alkaline medium, calcium ions (Ca^{2+}) react with **Methylthymol Blue** (MTB) to form a blue-colored complex. The intensity of the color produced is directly proportional to the total calcium concentration in the sample.^[1] The reaction can be summarized as follows:



To prevent interference from magnesium ions (Mg^{2+}), which can also form a complex with MTB, 8-hydroxyquinoline is included in the reagent to preferentially chelate Mg^{2+} .^{[1][2]} This method is rapid, does not require deproteinization of the sample, and the resulting color complex is stable for several hours.^{[3][4]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the **Methylthymol Blue** method for calcium determination, compiled from various sources.

Parameter	Value	Source
Linearity	Up to 15 mg/dL (3.75 mmol/L)	[1]
Up to 12.5 mg/100 ml	[3][4]	
Wavelength of Maximum Absorbance (λ_{max})	Hg 623 nm (600 - 625 nm) or 612 nm	[1]
Detection Limit	0.6 mg/dL (0.15 mmol/L)	[2]
2.9 mg/L	[5]	
Precision (Intra-day %RSD)	5.1% for 20.0 mg/L; 4.2% for 30.0 mg/L	[5]
Precision (Inter-day %RSD)	5.8% for 20.0 mg/L; 6.4% for 30.0 mg/L	[5]
Interferences	No significant interference from serum proteins, phosphate, magnesium, or bilirubin.[3][4] Hemolysis (hemoglobin < 10 g/L) and bilirubin (< 20 mg/dL) do not interfere.[2] Slight positive interference from hemoglobin (1 g/l) has been observed in some methods.[6] [7]	

Experimental Protocols

This section provides a detailed protocol for the manual determination of calcium in serum and urine samples.

3.1. Reagents and Materials

- Reagent 1 (R1): Monoethanolamine buffer (1.0 mol/L).

- Reagent 2 (R2): **Methylthymol Blue** (92 $\mu\text{mol/L}$) and 8-hydroxyquinoline (50 mmol/L).
- Working Reagent: Mix R1 and R2 in a 1:1 ratio. This working reagent is stable for 15 days when stored at 2-8°C in the dark.[\[1\]](#)
- Calcium Standard: A standard solution of known calcium concentration (e.g., 10 mg/dL).
- Specimens: Fasting, non-hemolyzed serum is the preferred specimen. Urine should be collected over 24 hours in a container with 10 ml of 6N HCl.[\[1\]](#)
- Spectrophotometer capable of measuring absorbance at 610-625 nm.
- Cuvettes with a 1 cm light path.
- Pipettes and general laboratory equipment.

3.2. Specimen Collection and Handling

- Serum: Use fasting, non-hemolyzed serum. Avoid anticoagulants other than heparin. Remove serum from the clot promptly as red blood cells can absorb calcium. Serum is stable for 24 hours at 20-25°C, 1 week at 2-8°C, and 5 months at -20°C.[\[1\]](#)
- Urine: Collect a 24-hour urine specimen in a container with 10 ml of 6N HCl. Adjust the urine pH to 3-4 with 0.1 N HCl. Centrifuge and dilute the sample 1:2 with distilled water before analysis. Multiply the final result by 3.[\[1\]](#)

3.3. Assay Procedure

- Bring reagents and samples to room temperature.
- Set up three tubes: Blank, Standard, and Sample.
- Pipette the following into the respective tubes:

Blank	Standard	Sample	
Working Reagent	1.0 mL	1.0 mL	1.0 mL
Distilled Water	10 µL	-	-
Calcium Standard	-	10 µL	-
Sample (Serum/Urine)	-	-	10 µL

- Mix the contents of each tube thoroughly.
- Incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[\[1\]](#)
- Set the spectrophotometer to zero absorbance at 610-625 nm using the reagent blank.
- Measure the absorbance of the Standard (A_Standard) and the Sample (A_Sample). The color is stable for at least 30 minutes.[\[1\]](#)

3.4. Calculation of Results

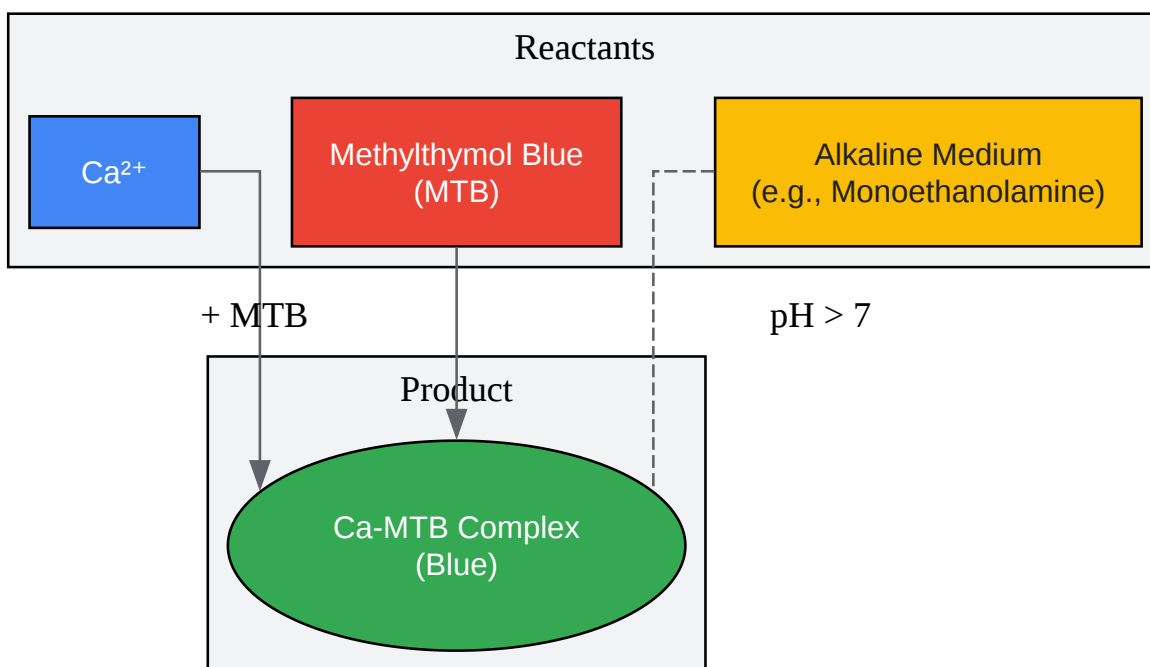
The calcium concentration in the sample is calculated using the following formula:

Calcium Concentration (mg/dL) = (A_Sample / A_Standard) * Concentration of Standard (mg/dL)

For urine samples, remember to multiply the result by the dilution factor (3). If the sample concentration exceeds the linearity limit of 15 mg/dL, dilute the sample (1+1) with 0.9% sodium chloride solution, repeat the assay, and multiply the result by 2.[\[1\]](#)

Visualizations

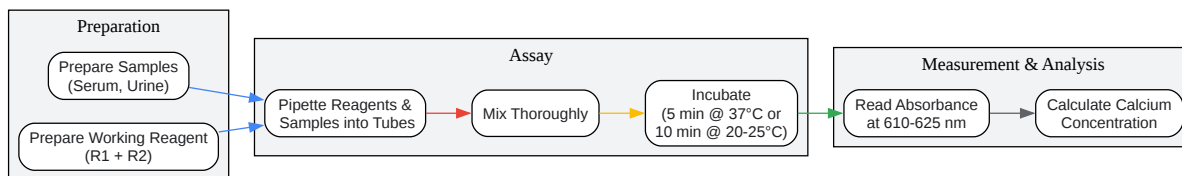
4.1. Chemical Reaction Principle



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Caption: Formation of the Calcium-**Methylthymol Blue** complex.

4.2. Experimental Workflow



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Caption: Workflow for calcium determination via **Methylthymol Blue**.

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